2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO2 It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methylpyridine with a suitable cyclopentane derivative in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Lacks the cyclopentane ring and carboxylic acid group.
4-Methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid: Lacks the chlorine atom at the 2-position.
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid: Lacks the methyl group at the 4-position.
Uniqueness
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the combination of its chlorine, methyl, and carboxylic acid functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c1-5-6-3-2-4-7(6)12-9(11)8(5)10(13)14/h2-4H2,1H3,(H,13,14) |
InChI Key |
FLFKFUGFOFMQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=NC(=C1C(=O)O)Cl |
Origin of Product |
United States |
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